N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide
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Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide is a chemical compound featuring a benzothiazole core. The structural complexity of this molecule, coupled with its sulfamoyl and methoxy functional groups, makes it of great interest in several scientific fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multistep process. One method involves the initial formation of the benzothiazole ring, which can be accomplished through a cyclization reaction starting with a 2-aminothiophenol derivative. The diethylsulfamoyl group is introduced through nucleophilic substitution reactions, involving reagents like diethyl sulfamoyl chloride under basic conditions. The final step involves the coupling of the benzothiazole derivative with 2-methoxybenzoyl chloride in the presence of a base such as pyridine, facilitating the amide bond formation.
Industrial Production Methods: : Industrially, this compound is produced using scalable methods involving similar synthetic routes but optimized for large-scale reactions. This involves using high-purity starting materials, optimized solvent systems, and efficient reaction conditions to ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: : Typically with strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Utilizing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitution reactions are common, with reagents such as halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: : Often performed under acidic or basic conditions.
Reduction: : Generally conducted under anhydrous conditions to avoid decomposition.
Substitution: : Depends on the substituent being introduced, with temperature and solvent system tailored to the specific reaction.
Major Products Formed: : From oxidation, we typically obtain sulfonic acid derivatives
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide has diverse applications:
Chemistry: : As an intermediate in the synthesis of other complex molecules, particularly those with potential pharmaceutical applications.
Biology: : Studied for its interactions with various biological targets, including enzymes and receptors, given its structural attributes.
Medicine: : Investigated for its therapeutic potential, particularly in diseases where the modulation of enzyme activity is beneficial.
Industry: : Used in the synthesis of specialty chemicals and advanced materials, given its functional versatility.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets. For instance, the sulfamoyl group can act as a bioisostere for other sulfonamide drugs, engaging with enzyme active sites and inhibiting their activity. The benzothiazole moiety can also contribute to binding affinity and specificity, interacting with aromatic residues in protein targets, while the methoxy group might influence the compound's pharmacokinetic properties.
Comparison with Similar Compounds
Compared to other compounds with similar structures, like those having benzothiazole or sulfonamide groups but different substitutions, N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide showcases unique properties due to the specific combination of functional groups. Similar compounds include:
Sulfonamide analogs: : These compounds share the sulfamoyl functionality but differ in their core structures.
Benzothiazole derivatives: : Compounds with different substituents on the benzothiazole ring, affecting their biological activity and chemical reactivity.
Methoxy-substituted benzanilides: : Compounds where the methoxy group is present but coupled to different aromatic systems.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)13-10-11-15-17(12-13)27-19(20-15)21-18(23)14-8-6-7-9-16(14)26-3/h6-12H,4-5H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIWELGWVPZFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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